N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a unique combination of a thiophene ring, a furan ring, and a cyclopropane sulfonamide group
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the thiophene and furan rings: This step often involves a Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of boronic acids with halides.
Introduction of the cyclopropane sulfonamide group: This can be achieved through the reaction of cyclopropane derivatives with sulfonamide reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar structural features and pharmacological properties.
Furan derivatives: Including various furan-based drugs and materials.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a thiophene ring, a furan ring, and a cyclopropane sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiophene or furan derivatives .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-18(15,11-2-3-11)13-7-10-1-4-12(16-10)9-5-6-17-8-9/h1,4-6,8,11,13H,2-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWJDJEGAYWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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